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Abstract
BLU-2864, commercially known as avapritinib, is a potent and selective tyrosine kinase

inhibitor demonstrating significant anti-tumor activity, particularly in malignancies driven by

mutations in the KIT and platelet-derived growth factor receptor alpha (PDGFRA) genes. This

technical guide provides an in-depth overview of the pre-clinical and clinical data supporting the

anti-tumor properties of BLU-2864, with a focus on its application in gastrointestinal stromal

tumors (GIST). Detailed experimental protocols for key assays, quantitative data summaries,

and visualizations of relevant signaling pathways are presented to facilitate further research

and drug development efforts in this area.

Introduction
Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the

gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT receptor tyrosine

kinase or, less commonly, in the platelet-derived growth factor receptor alpha (PDGFRA)[1].

While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized the treatment of GIST,

primary and secondary resistance mutations remain a significant clinical challenge[2][3].

Notably, the PDGFRA D842V mutation confers primary resistance to imatinib and other

approved TKIs[1]. BLU-2864 (avapritinib) was specifically designed as a potent and selective

inhibitor of KIT and PDGFRA, with remarkable activity against activation loop mutations,
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including KIT exon 17 and PDGFRA D842V mutations, that are resistant to other therapies[4][5]

[6].

Mechanism of Action
Avapritinib is a Type I kinase inhibitor that selectively binds to the ATP-binding pocket of KIT

and PDGFRA, stabilizing the active conformation of the kinase[5][7]. In the context of activating

mutations such as PDGFRA D842V and various KIT exon 17 mutations, these kinases are

constitutively active, leading to uncontrolled cell proliferation and survival. Avapritinib potently

inhibits the autophosphorylation of these mutant kinases, thereby blocking downstream

signaling cascades crucial for tumor growth[6][8]. The primary signaling pathways attenuated

by avapritinib include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are

critical for cell cycle progression, survival, and proliferation[9].

Preclinical Anti-Tumor Activity
Kinase Inhibition
Biochemical assays have demonstrated the high potency and selectivity of avapritinib for

mutant forms of KIT and PDGFRA.

Kinase Target IC50 (nM) Reference

KIT D816V 0.27 [8]

PDGFRA D842V 0.24-0.5 [8][10]

Cellular Activity
In cellular assays, avapritinib effectively inhibited the autophosphorylation of mutant KIT and

PDGFRA and suppressed the proliferation of cancer cell lines harboring these mutations.
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Cell Line
Target
Mutation

Assay
IC50 / GI50
(nM)

Reference

HMC1.2 KIT D816V
Autophosphoryla

tion
3-4 [8][10]

P815 KIT D816Y
Autophosphoryla

tion
22 [8][10]

Kasumi-1 KIT N822K
Autophosphoryla

tion
40 [8]

Kasumi-1 KIT N822K Proliferation 75 [8]

Ba/F3 KIT D816V
Cell Growth

(MTS)
8 [10]

Ba/F3
PDGFRA

V561D/D842V

Cell Growth

(MTS)
10 [10]

In Vivo Tumor Models
Avapritinib has demonstrated robust anti-tumor activity in patient-derived xenograft (PDX)

models of GIST harboring various KIT mutations.
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PDX Model
Primary
Mutation(s)

Treatment Outcome Reference

UZLX-GIST9 KIT exon 11 + 17
Avapritinib (10

mg/kg)

Disease

stabilization
[2][11]

UZLX-GIST9 KIT exon 11 + 17
Avapritinib (30

mg/kg)

Tumor

shrinkage,

superior to

imatinib and

regorafenib

[2][11]

UZLX-GIST3 KIT exon 11
Avapritinib (10,

30, 100 mg/kg)

Reduction in

tumor volume,

comparable to

imatinib

[11]

UZLX-GIST2B KIT exon 9
Avapritinib (10,

30, 60 mg/kg)

Reduction in

tumor volume,

superior to

imatinib

[11]

Clinical Efficacy in GIST
NAVIGATOR Phase I Trial
The NAVIGATOR trial was a pivotal phase I study that established the safety and efficacy of

avapritinib in patients with unresectable or metastatic GIST[12][13].

Table 1: Efficacy of Avapritinib in the NAVIGATOR Trial
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Patient
Population

N
Objective
Response
Rate (ORR)

Median
Duration of
Response
(DOR)
(months)

Median
Progressio
n-Free
Survival
(PFS)
(months)

Reference

PDGFRA

D842V-

mutant GIST

56 91% 27.6 34.0 [13]

Fourth-line

GIST
111 22% 10.2 3.7 [14]

KIT

ALposABPne

g GIST

60 26.7% Not Reported 9.1 [15]

Other KIT-

mutant GIST
100 12.0% Not Reported 3.4-3.5 [15]

VOYAGER Phase III Trial
The VOYAGER trial was a phase III study comparing avapritinib to regorafenib in patients with

locally advanced unresectable or metastatic GIST who had progressed on imatinib and at least

one other TKI[1][16]. While the study did not meet its primary endpoint of improved PFS in the

overall population, a sub-analysis showed significant activity in patients with the PDGFRA

D842V mutation[1].

Table 2: Efficacy of Avapritinib in the VOYAGER Trial
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Patient
Population

Treatment Arm N
Objective
Response
Rate (ORR)

Reference

Overall

Population
Avapritinib 240 17.1% [16]

Overall

Population
Regorafenib 236 7.2% [16]

PDGFRA D842V-

mutant GIST
Avapritinib 7 42.9% [17]

Signaling Pathways
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Caption: Avapritinib inhibits mutant KIT and PDGFRA, blocking downstream signaling.
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Experimental Protocols
Biochemical Kinase Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory

concentration (IC50) of avapritinib against target kinases.
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Start

Prepare kinase, substrate,
 and avapritinib dilutions

Incubate kinase with avapritinib

Initiate reaction with
radiolabeled ATP (e.g., 33P-ATP)

Incubate at 37°C

Stop reaction and spot
onto filter paper

Wash filters to remove
unincorporated ATP

Quantify incorporated radioactivity
using a scintillation counter

Calculate IC50 values

End

 

Start

Seed cells in a 96-well plate

Incubate overnight to allow attachment

Treat cells with varying
concentrations of avapritinib

Incubate for 72 hours

Add MTT or CCK-8 reagent

Incubate for 1-4 hours

Add solubilization buffer (for MTT)

Measure absorbance at the
appropriate wavelength

Calculate percent viability and IC50

End
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Start

Transplant human GIST
tumor fragments into

immunocompromised mice

Monitor tumor growth

Randomize mice into treatment
groups when tumors reach

a specified size

Administer avapritinib or vehicle
(e.g., oral gavage) daily

Measure tumor volume and
body weight regularly

Continue treatment until a
predefined endpoint (e.g., tumor

volume, study duration)

Collect tumors for
pharmacodynamic analysis

(e.g., Western blot, IHC)

Analyze tumor growth inhibition

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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